1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL
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Overview
Description
1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring. This compound is notable for its stability and strong permeability, making it a valuable candidate in various scientific and industrial applications .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets to induce changes that result in their pharmacological effects .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .
Result of Action
The antileishmanial and antimalarial activities of similar pyrazole derivatives suggest that the compound may have a significant impact on the cellular functions of the parasites causing these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-ethanoic acid with water, followed by neutralization with a base to yield the desired product . Another method involves the lithiation of 1-methyl-3-trifluoromethyl-1H-pyrazole, followed by trapping with electrophiles[3][3].
Industrial Production Methods: Industrial production of this compound can be scaled up using flow chemistry techniques, which allow for precise control over reaction conditions and efficient separation of products[3][3].
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol: Shares a similar pyrazole ring structure but differs in the position of the hydroxyl group.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-ethanoic acid: Another related compound used in the synthesis of 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL.
Uniqueness: this compound is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts exceptional stability and permeability. This makes it particularly valuable in applications requiring robust and reliable performance .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyrazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)4-12-6(2-3-11-12)7(8,9)10/h2-3,5,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPJHYJGQYIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC=N1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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